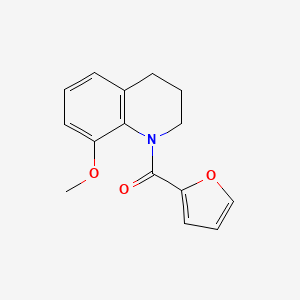
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline (FMQ) is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. FMQ belongs to the family of tetrahydroquinoline derivatives, which have been shown to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can reduce tumor growth, inflammation, and cognitive impairment.
実験室実験の利点と制限
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline also has some limitations, such as its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and dosage used in lab experiments.
将来の方向性
There are several potential future directions for the research and development of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline. One direction is to further elucidate the mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline and its potential targets. Another direction is to optimize the synthesis method and develop more efficient purification methods. Additionally, future studies could investigate the potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of pharmacological activities, including the inhibition of cancer cell proliferation, reduction of inflammation, and protection against oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline.
合成法
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-furoyl chloride and 8-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by a series of purification steps. The yield of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-7-2-5-11-6-3-9-16(14(11)12)15(17)13-8-4-10-19-13/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRTDLQBQNSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)


![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)
![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)